Octadecanoic acid, 12-hydroxy-, 2-octyldodecyl ester

Description

Systematic IUPAC Nomenclature and Structural Descriptors

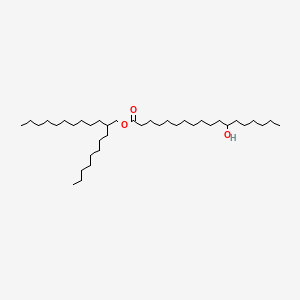

The compound’s IUPAC name, 2-octyldodecyl 12-hydroxyoctadecanoate , reflects its esterified structure comprising two components:

- 12-hydroxyoctadecanoic acid : A C₁₈ fatty acid with a hydroxyl group at the 12th carbon.

- 2-octyldodecanol : A branched C₂₀ alcohol with an octyl group (C₈H₁₇) at the second carbon of a dodecyl chain (C₁₂H₂₅).

The esterification site occurs between the carboxylic acid group of 12-hydroxystearic acid and the hydroxyl group of 2-octyldodecanol. The branching in the alcohol moiety creates steric hindrance, reducing crystallinity and enhancing spreadability in formulations.

| Structural Feature | Description |

|---|---|

| Parent acid | 12-hydroxyoctadecanoic acid (C₁₈H₃₆O₃) |

| Alcohol component | 2-octyldodecanol (C₂₀H₄₂O) |

| Functional groups | Ester linkage (-O-CO-O-), secondary hydroxyl (-OH) |

| Stereochemistry | No chiral centers reported in commercial forms |

CAS Registry Number and Alternative Chemical Names

The compound is uniquely identified by CAS Registry Number 74659-70-4 , assigned by the Chemical Abstracts Service. Alternative names include:

- 2-Octyldodecyl 12-hydroxystearate (common simplified name)

- Octyldodecyl hydroxystearate (INCI designation for cosmetic use)

- 12-hydroxyoctadecanoic acid, 2-octyldodecyl ester (reverse-order IUPAC variant)

These synonyms arise from differing naming conventions across regulatory bodies and industries. For example, the INCI name prioritizes brevity for ingredient labeling, while IUPAC names emphasize structural precision.

Molecular Formula and Weight Analysis

The molecular formula C₃₈H₇₆O₃ corresponds to a molar mass of 581.01 g/mol , calculated as:

$$

\text{Molecular weight} = (38 \times 12.01) + (76 \times 1.01) + (3 \times 16.00) = 580.58 \, \text{g/mol} \, \text{(theoretical)} \,

$$

Notable structural features impacting physical properties include:

- High carbon content (38 carbons) : Contributes to hydrophobicity and oil-soluble behavior.

- Hydroxyl group at C12 : Introduces polarity, enabling hydrogen bonding with other formulation components.

- Branched alkyl chain (2-octyldodecyl) : Lowers melting point compared to linear analogs, ensuring liquid-like consistency at room temperature.

| Parameter | Value | Method/Source |

|---|---|---|

| Empirical formula | C₃₈H₇₆O₃ | CAS Common Chemistry |

| Exact mass | 580.57947 Da | PubChemLite |

| Degree of unsaturation | 1 (from the ester carbonyl) | Calculated from molecular formula |

Properties

CAS No. |

74659-70-4 |

|---|---|

Molecular Formula |

C38H76O3 |

Molecular Weight |

581.0 g/mol |

IUPAC Name |

2-octyldodecyl 12-hydroxyoctadecanoate |

InChI |

InChI=1S/C38H76O3/c1-4-7-10-13-15-18-22-26-31-36(30-25-21-14-11-8-5-2)35-41-38(40)34-29-24-20-17-16-19-23-28-33-37(39)32-27-12-9-6-3/h36-37,39H,4-35H2,1-3H3 |

InChI Key |

GGFRVKGOEQKYKH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC(CCCCCCCC)COC(=O)CCCCCCCCCCC(CCCCCC)O |

Origin of Product |

United States |

Preparation Methods

Two-Stage Esterification Synthesis Using 12-Hydroxystearic Acid Polymers

Polymerization of 12-Hydroxystearic Acid :

The preparation begins with polymerizing 12-hydroxystearic acid via intermolecular esterification between hydroxy and carboxy groups of the acid molecules. This polymerization is typically catalyzed by metal catalysts such as tin chloride and performed in an inert organic solvent like xylene (xylol) under nitrogen atmosphere.- Reaction conditions: 180–220 °C for 5 to 30 hours with continuous removal of water to drive the esterification forward.

- The degree of polymerization (DP) is controlled to be between 7 and 20, preferably 7 to 12, to optimize the properties of the final ester product.

- Acid value measurements are used to monitor the DP, with typical acid values around 19 mgKOH/g corresponding to DP ~10.

Esterification with 2-Octyldodecanol :

After polymerization, the 12-hydroxystearic acid polymer is esterified with 2-octyldodecanol to form the target ester. This step reduces the acid value further and introduces the branched alkyl chain, enhancing hydrophobicity and film-forming properties.Advantages :

This two-stage process yields esters with high waterproof-film-forming properties and a shiny feel, suitable for cosmetic applications.

Enzymatic Esterification Method

Lipase-Catalyzed Esterification :

An alternative preparation method uses lipase enzymes (e.g., from Streptomyces avermitilis or Candida rugosa) to catalyze the esterification of hydroxylated fatty acids with alcohols under milder conditions.- Reaction conditions: 20–95 °C, often solvent-free or in apolar solvents such as toluene or methyl tert-butyl ether.

- The enzymatic process allows selective formation of estolides (oligomeric esters) with controlled chain length and branching.

- Alcohol is added gradually (15–35% molar equivalent relative to hydroxylated fatty acid) to esterify terminal acid groups.

- The process can be completed within 24–48 hours with high conversion and minimal side reactions.

Benefits :

This method is environmentally friendly, avoids harsh chemicals, and allows fine control over molecular structure, which is beneficial for specialty esters like octadecanoic acid, 12-hydroxy-, 2-octyldodecyl ester.

Chemical Esterification via Acid Catalysis

Direct Acid-Catalyzed Esterification :

Hydroxylated fatty acids can be esterified directly with long-chain alcohols such as 2-octyldodecanol using strong acid catalysts like concentrated sulfuric acid.- Typical conditions: heating at 60 °C for 10 hours with stirring.

- After reaction, the mixture is washed with aqueous sodium bicarbonate and brine, dried, filtered, and concentrated under vacuum to isolate the ester.

- This method is straightforward and yields high purity esters but may require careful control to avoid side reactions such as polymerization or isomerization.

Example :

Similar esters derived from ricinoleic acid derivatives have been synthesized using this approach with yields summarized in research studies.

Comparative Data Table of Preparation Methods

| Preparation Method | Catalyst/Enzyme | Temperature (°C) | Reaction Time | Degree of Polymerization (DP) | Solvent/Medium | Advantages | Typical Acid Value (mgKOH/g) |

|---|---|---|---|---|---|---|---|

| Two-Stage Polymerization + Esterification | Tin chloride (metal catalyst) | 180–220 (polymerization), ~200 (esterification) | 5–30 h (polymerization), ~15 h (esterification) | 7–12 preferred | Xylene (inert solvent), nitrogen atmosphere | High waterproof film, shiny feel | ~19 (polymer), <2 (final ester) |

| Enzymatic Esterification | Lipase (e.g., Streptomyces avermitilis) | 20–95 | 24–48 h | Controlled oligomerization | Solvent-free or apolar solvents (toluene, MTBE) | Mild conditions, selective, eco-friendly | Not typically measured as acid value |

| Acid-Catalyzed Direct Esterification | Concentrated sulfuric acid | ~60 | ~10 h | Not polymerized | None or minimal solvent | Simple, high yield | Not specified |

Chemical Reactions Analysis

Polymerization Reactions

The DP of 12-hydroxystearic acid polymers is critical for subsequent esterification. Key findings:

-

Reaction conditions :

-

DP calculation : Based on acid value measurements. For example:

| DP Value | Acid Value (mgKOH/g) | Purity of 12-Hydroxystearic Acid | Molar Ratio of DP ≥7 |

|---|---|---|---|

| 10.2 | 19.3 | 99% w/w | 43% |

| 10.2 | 19.4 | 99% w/w | 43% |

| 6 | 31 | 90% w/w | 2% |

Esterification Reactions

The polymerized 12-hydroxystearic acid undergoes esterification to form the target compound. Key factors:

-

Optimal DP range : 7–20 (preferably 7–12) for enhanced waterproof-film-forming properties .

-

Catalyst influence : Tin chloride accelerates reaction rates, enabling efficient ester bond formation .

-

Product composition :

Reaction Mechanism

The esterification involves:

-

Polymerization of 12-hydroxystearic acid : Intermolecular condensation of hydroxy and carboxy groups, forming ester linkages .

-

Esterification with alkyl alcohol : Reaction of the polymer’s hydroxy or carboxy groups with alcohols (e.g., octyldodecanol) to form the final ester product .

Key Research Findings

-

Purity dependence : High-purity 12-hydroxystearic acid (>95%) yields polymers with DP ≥7 (76–77% molar ratio), while lower purity (90%) results in DP ≤6 (2% molar ratio) .

-

Thermal stability : Reactions conducted under nitrogen gas at 200°C for 15 hours to prevent oxidation .

-

Regulatory context : The compound may be used in formulations under group standards but lacks individual regulatory approval in some regions .

Scientific Research Applications

Cosmetic Applications

Octyldodecyl Ricinoleate serves several critical functions in cosmetic formulations:

- Emollient : It provides a smooth and soft feel to the skin, enhancing the overall texture of cosmetic products.

- Skin Conditioning Agent : It acts as an occlusive agent, helping to retain moisture in the skin.

- Viscosity Increasing Agent : It contributes to the thickness and stability of formulations, improving product performance.

Usage Statistics

According to the National Industrial Chemicals Notification and Assessment Scheme (NICNAS), Octyldodecyl Ricinoleate is predominantly found in leave-on products such as lotions, creams, and lipsticks. The concentration of use can vary significantly across different formulations:

| Product Type | Concentration Range (%) |

|---|---|

| Body lotions | 1 - 5 |

| Lipsticks | Up to 20 |

| Facial creams | 0.7 - 23 |

Safety Assessments

The safety of Octyldodecyl Ricinoleate has been evaluated by various regulatory bodies. The following points summarize key findings:

- Non-Irritating : Studies indicate that at concentrations up to 100%, it does not cause significant irritation or sensitization on human skin.

- Ocular Safety : In ocular irritation tests on rabbits, no significant reactions were observed when the compound was applied at a concentration of 10% w/w in corn oil .

- Long-Term Safety : Historical data suggest that long-chain fatty acids and alcohols used in its synthesis are generally recognized as safe for cosmetic applications .

Case Study 1: Efficacy in Moisturizers

A study focused on a moisturizer containing Octyldodecyl Ricinoleate demonstrated enhanced hydration levels compared to formulations lacking this ingredient. Participants reported improved skin texture and moisture retention over a four-week period.

Case Study 2: Lipstick Formulation

In a comparative analysis of lipsticks, those incorporating Octyldodecyl Ricinoleate showed superior wear time and comfort compared to traditional formulations. Consumer feedback highlighted less dryness and smoother application.

Regulatory Insights

The compound's safety profile has been recognized by various regulatory agencies. For example, the Cosmetic Ingredient Review (CIR) panel concluded that Octyldodecyl Ricinoleate is safe for use in cosmetic products under current usage conditions . Additionally, NICNAS assessments have outlined potential exposure routes primarily through dermal contact, with minimal concerns regarding systemic toxicity.

Mechanism of Action

The mechanism of action of octadecanoic acid, 12-hydroxy-, 2-octyldodecyl ester primarily involves its interaction with the lipid bilayers of biological membranes. It integrates into the lipid bilayer, enhancing its fluidity and permeability. This property makes it useful in formulations that require enhanced skin penetration and moisturization .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Octadecanoic Acid, 2-Octyldodecyl Ester (CAS 22766-82-1)

- Structure: Lacks the 12-hydroxy group; esterified to 2-octyldodecanol.

- Molecular Formula : C₃₈H₇₆O₂; Molecular Weight : 565.01 g/mol .

- Functional Differences : Absence of the hydroxyl group reduces polarity, increasing its hydrophobicity.

Octadecanoic Acid, 2-Hydroxy-1,3-Propanediyl Ester

- Structure : Diester with a glycerol backbone (1,3-propanediyl) and hydroxyl groups at positions 1 and 3.

- Molecular Formula : C₃₉H₇₆O₅; Molecular Weight : 625.01 g/mol .

- Functional Differences : The di-ester configuration enhances its ability to act as a lubricant or plasticizer.

- Applications : Used in catalyst preparation (e.g., KI/hydroxyapatite systems) and biodegradable lubricants .

Octadecanoic Acid Methyl Ester (Methyl Stearate)

- Structure : Simple methyl ester of stearic acid.

- Molecular Formula : C₁₉H₃₈O₂; Molecular Weight : 298.50 g/mol .

- Functional Differences : Shorter ester chain and absence of branching increase volatility.

- Applications : Found in plant extracts (e.g., Plantago major) and exhibits anti-inflammatory and antidiabetic properties .

9,12-Octadecadienoic Acid Methyl Ester (Methyl Linoleate)

- Structure : Unsaturated methyl ester with double bonds at C9 and C12.

- Molecular Formula : C₁₉H₃₄O₂; Molecular Weight : 294.47 g/mol .

- Functional Differences : Unsaturation lowers melting point and enhances reactivity (e.g., oxidation).

- Applications : Key component in biodiesel and shows antidiabetic activity by inhibiting α-glucosidase .

Comparative Analysis Table

Key Research Findings

Hydroxyl Group Impact: The 12-hydroxy group in the target compound enhances hydrogen bonding, improving emulsification efficiency compared to non-hydroxylated esters like 2-octyldodecyl stearate .

Biological Activity: While methyl and ethyl esters of octadecanoic acid exhibit antidiabetic and anti-inflammatory properties , the branched structure of 2-octyldodecyl esters prioritizes physical stability over bioactivity, making them ideal for topical formulations .

Industrial Use: Di-esters (e.g., 2-hydroxy-1,3-propanediyl ester) are preferred in catalytic systems due to their thermal stability and compatibility with inorganic matrices .

Biological Activity

Chemical Structure and Properties

Octadecanoic acid, 12-hydroxy-, 2-octyldodecyl ester, also known as octyldodecyl hydroxystearate, is a fatty acid ester with the molecular formula . It is characterized by a long hydrophobic hydrocarbon chain, which contributes to its biological activity and potential applications in various fields including cosmetics and pharmaceuticals .

1. Anti-inflammatory Properties

Research indicates that octadecanoic acid derivatives exhibit significant anti-inflammatory effects. These compounds can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. For instance, studies have shown that fatty acids can influence the expression of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response .

2. Antioxidant Activity

The antioxidant properties of octadecanoic acid and its esters are noteworthy. They can scavenge free radicals, thereby protecting cellular components from oxidative damage. This is particularly relevant in preventing chronic diseases associated with oxidative stress, such as cancer and cardiovascular diseases .

3. Antimicrobial Effects

Research has demonstrated that octadecanoic acid derivatives possess antimicrobial properties against various pathogens. The mechanism involves disrupting microbial cell membranes, leading to cell lysis. This property makes these compounds promising candidates for use in antimicrobial formulations .

4. Cosmetic Applications

Due to its emollient properties, octadecanoic acid, 12-hydroxy-, 2-octyldodecyl ester is widely used in cosmetic products. It enhances skin hydration and provides a protective barrier against environmental factors. Its compatibility with skin lipids makes it an effective ingredient in moisturizers and creams .

Case Study 1: Inflammation Reduction

A study published in the Journal of Inflammation explored the effects of octadecanoic acid on human dermal fibroblasts exposed to inflammatory stimuli. The results indicated a significant reduction in IL-6 and TNF-alpha levels, suggesting its potential as an anti-inflammatory agent in dermatological applications .

Case Study 2: Antimicrobial Efficacy

In a clinical trial assessing the antimicrobial efficacy of various fatty acids, octadecanoic acid derivatives were tested against Staphylococcus aureus and Escherichia coli. The findings revealed that these compounds exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, highlighting their potential as natural preservatives in food and cosmetic products .

Table 1: Summary of Biological Activities

Table 2: Case Study Results

Q & A

Q. What are the key physicochemical properties of Octadecanoic acid, 12-hydroxy-, 2-octyldodecyl ester, and how are they determined experimentally?

The compound (CAS 74659-70-4) has a molecular formula of C₃₈H₇₆O₃ and a molecular weight of 581.00824 g/mol . Key characterization methods include:

- Nuclear Magnetic Resonance (NMR) : To confirm the ester linkage and hydroxy group placement.

- Mass Spectrometry (MS) : For molecular weight validation and structural fragmentation patterns.

- Chromatographic Retention Times : GC-MS retention times (e.g., ~24–29 minutes under specific conditions) can aid identification .

- Thermal Stability : Assessed via differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA).

Q. What synthetic methodologies are recommended for producing high-purity Octadecanoic acid, 12-hydroxy-, 2-octyldodecyl ester?

A solvent-free esterification approach is commonly employed:

Reactants : 12-Hydroxystearic acid (CAS 505-95-3) and 2-octyldodecanol (CAS 5333-42-6) .

Catalyst : Acid catalysts (e.g., p-toluenesulfonic acid) at 120–150°C under inert gas.

Purity Control : Post-synthesis purification via silica gel chromatography or molecular distillation to achieve >95% purity.

Q. How is the compound’s stability evaluated under laboratory storage conditions?

- Storage : Sealed containers at 2–8°C in dry, dark environments to prevent hydrolysis or oxidation .

- Stability Testing : Periodic analysis via FT-IR or HPLC to monitor degradation products (e.g., free fatty acids or alcohols).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound (e.g., antifungal vs. inert effects)?

Discrepancies may arise from:

- Extract Complexity : The compound often coexists with other bioactive esters (e.g., in Ziziphus spina-christi extracts), requiring isolation (>90% purity) before activity assays .

- Assay Sensitivity : Use standardized antifungal protocols (e.g., CLSI M38-A2) with controls for solvent interference .

- Stereochemical Effects : Verify the configuration of the 12-hydroxy group (R/S), as bioactivity may vary .

Q. What experimental designs are recommended for assessing environmental interactions of this ester?

Q. How can advanced analytical techniques differentiate this ester from structurally similar compounds in complex mixtures?

Q. What mechanistic studies are critical for understanding its role in lipid-based nanoparticle formulations?

- Surface Activity : Measure critical micelle concentration (CMC) using tensiometry.

- Drug Encapsulation Efficiency : Compare with analogs (e.g., hexadecyl esters) via dynamic light scattering (DLS) .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s antioxidant capacity?

Q. Why do toxicity profiles vary across studies?

- Impurity Interference : Trace contaminants (e.g., unreacted 2-octyldodecanol) in synthesized batches may skew cytotoxicity data .

- Cell Line Specificity : Test across multiple cell lines (e.g., HepG2 vs. HaCaT) to identify tissue-specific responses .

Methodological Tables

Q. Table 1: GC-MS Parameters for Compound Identification

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.